molecular formula C17H28N2O4S2 B4959988 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4959988
M. Wt: 388.5 g/mol
InChI Key: QZGIEBNTYSKFKZ-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S2/c1-6-23-15-10-8-7-9-14(15)19(25(5,21)22)13-16(20)18-11-12-24-17(2,3)4/h7-10H,6,11-13H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGIEBNTYSKFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent under basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of an ethoxyphenyl halide with a suitable nucleophile.

    Formation of the glycinamide backbone: This is typically done through the reaction of glycine derivatives with the previously formed intermediates.

    Final assembly: The final step involves coupling the intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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